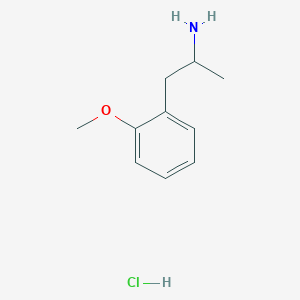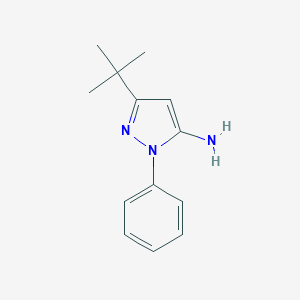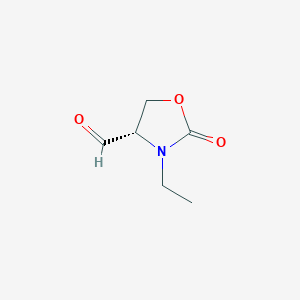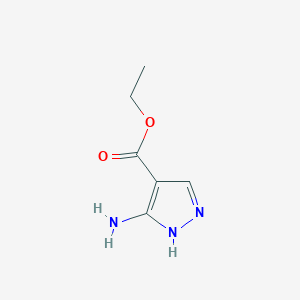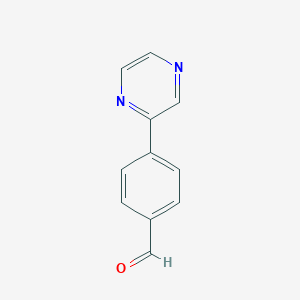
4-(Pyrazin-2-yl)benzaldehyde
Descripción general
Descripción
4-(Pyrazin-2-yl)benzaldehyde is a chemical compound with the CAS Number: 127406-08-0 and a molecular weight of 184.2 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of 4-(Pyrazin-2-yl)benzaldehyde can be represented by the linear formula C11H8N2O . The InChI code for this compound is 1S/C11H8N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-8H .Aplicaciones Científicas De Investigación
Catalysis in Synthesis
4-(Pyrazin-2-yl)benzaldehyde plays a role in catalysis, particularly in the synthesis of various chemical compounds. For example, it has been utilized in the synthesis of 4H-Benzo[b]pyrans using ZnO-beta zeolite as an effective catalyst, demonstrating good yields and short reaction times (Katkar, Lande, Arbad, & Gaikwad, 2011). Similarly, it's involved in the one-pot synthesis of 4H-Pyrans using Cu(II) oxymetasilicate, offering advantages like better yields and mild reaction conditions (Heravi, Beheshtiha, Pirnia, Sadjadi, & Adibi, 2009).
Bioactivity Studies
This compound has also been a focus in bioactivity studies. It's used in the synthesis of new benzenesulfonamides with potential as carbonic anhydrase inhibitors and demonstrating cytotoxic activities, important in anti-tumor studies (Gul et al., 2016).
Role in Synthesis of Medicinal Compounds
4-(Pyrazin-2-yl)benzaldehyde is significant in synthesizing various medicinal compounds. For instance, its derivatives have been used in the synthesis of novel 1,4-dihydropyridine derivatives, showing potential as calcium channel antagonists (Shahrisa et al., 2012). Additionally, it has been involved in synthesizing Linezolid-like analogues with antimicrobial and antifungal activities, indicating its significance in developing new pharmaceuticals (Rajurkar & Pund, 2014).
Investigation in Reaction Kinetics
Research involving 4-(Pyrazin-2-yl)benzaldehyde extends to the study of reaction kinetics, providing insights into the synthesis process of various compounds. For example, its use in studying the kinetics and mechanism of synthesizing 4H-tetrahydrobenzo[b]pyrans using caffeine as a catalyst has been documented (Habibi‐Khorassani, Shahraki, & Pourpanah, 2016).
Advanced Chemical Synthesis
Its role in advanced chemical synthesis is also notable. This includes its use in the synthesis of 4H-pyran and cyclohexanone derivatives through multicomponent reactions, demonstrating the versatility of this compound in complex chemical processes (Heber & Stoyanov, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
4-pyrazin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJFDPPZUXABRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397353 | |
| Record name | 4-Pyrazin-2-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrazin-2-yl)benzaldehyde | |
CAS RN |
127406-08-0 | |
| Record name | 4-Pyrazin-2-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



